molecular formula C35H54O2 B1245463 Ferrugieudesmol

Ferrugieudesmol

Cat. No.: B1245463
M. Wt: 506.8 g/mol
InChI Key: QJDFWYBXQNDEJQ-RPABJFINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferrugieudesmol is a natural product found in Calocedrus formosana and Calocedrus macrolepis with data available.

Scientific Research Applications

Cancer Research

Research has identified the potential of Ferrugieudesmol in cancer treatment. Two new compounds, Ferrugicadinol and this compound, with a unique C35 terpene skeleton, were isolated from Calocedrus macrolepis. These compounds exhibited cytotoxicity against human oral epidermoid carcinoma KB cells, suggesting potential for cancer therapy (Hsieh et al., 2006).

Environmental Research

In environmental science, this compound is relevant in the context of ferruginous conditions, especially in understanding historical oceanic conditions. Studies indicate that ferruginous (iron-rich) conditions might have been dominant throughout much of Earth's history, impacting biogeochemical cycles, climate, and the biosphere (Poulton & Canfield, 2011).

Biomedical Engineering

In biomedical engineering, the influence of this compound-related compounds on biological structures is significant. For example, Loranthus ferrugineus, which contains related compounds, has shown potential in hypertension and gastrointestinal complaint management, influencing future therapeutic applications (Ameer et al., 2010).

Pharmacology

In pharmacology, the antidepressant and anxiolytic effects of amentoflavone isolated from Cnestis ferruginea, a plant related to this compound, have been studied. This research provides insights into the potential use of such compounds in the treatment of psychiatric disorders (Ishola et al., 2012).

Environmental Toxicology

The fish embryo toxicity test, an alternative to the acute fish test in environmental toxicology, is relevant for assessing the environmental impact of compounds like this compound. This method is increasingly used for hazard and risk assessment in environmental contexts (Embry et al., 2010).

Properties

Molecular Formula

C35H54O2

Molecular Weight

506.8 g/mol

IUPAC Name

(4bS,8aS,10R)-10-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol

InChI

InChI=1S/C35H54O2/c1-21(2)24-18-25-26(19-31-32(4,5)14-10-15-35(31,9)29(25)20-30(24)36)27-12-11-22(3)28-17-23(33(6,7)37)13-16-34(27,28)8/h18,20-21,23,26-28,31,36-37H,3,10-17,19H2,1-2,4-9H3/t23-,26+,27+,28+,31+,34+,35-/m1/s1

InChI Key

QJDFWYBXQNDEJQ-RPABJFINSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)[C@H](C[C@@H]3[C@@]2(CCCC3(C)C)C)[C@@H]4CCC(=C)[C@H]5[C@]4(CC[C@H](C5)C(C)(C)O)C)O

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)C(CC3C2(CCCC3(C)C)C)C4CCC(=C)C5C4(CCC(C5)C(C)(C)O)C)O

Synonyms

ferrugieudesmol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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